molecular formula C12H9ClN2O B1313157 3-Amino-4-benzoyl-2-chloropyridine CAS No. 342899-36-9

3-Amino-4-benzoyl-2-chloropyridine

Cat. No. B1313157
CAS RN: 342899-36-9
M. Wt: 232.66 g/mol
InChI Key: MPSCEEZYOQADQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives, such as “3-Amino-4-benzoyl-2-chloropyridine”, often involves reactions with Grignard reagents . The success of these transformations hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . The utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .


Molecular Structure Analysis

The molecular structure of “this compound” comprises a pyridine ring and a benzoyl group. It also features an amino group and a chlorine atom, which are covalently bonded to the pyridine ring.


Chemical Reactions Analysis

The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur . 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • A method for preparing 3-amino-2-chloropyridines with various substituents, including benzoyl at the 4-position, has been developed, contributing to the synthesis of analogues like Nevirapine, a reverse transcriptase inhibitor (Bakke & Říha, 2001).

Structuraland Molecular Studies

  • The structural analysis of N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, synthesized from 3-amino-2-chloropyridine, reveals significant dihedral angles between its benzene and pyridyl rings, forming an infinite supramolecular structure through intermolecular hydrogen bonding (Ding et al., 2009).

Photocatalytic Reactions

  • 3-Amino-2-chloropyridine, along with other organic systems, has been studied in titanium-dioxide-mediated photocatalysed reactions, exploring photo-oxidation processes and identifying various products via GC/MS analysis (Qamar, Muneer, & Bahnemann, 2005).

Antimicrobial Properties

  • Novel compounds derived from 3-amino-2-chloropyridine, such as 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, have been synthesized and evaluated for their antibacterial and antifungal properties (Elgemeie et al., 2017).

Synthesis of Chroman-2-ones and α-Amino Acids

  • Research into the synthesis of biologically active 3-aminochroman-2-ones and β,β-diarylalanines using 3-amino-2-chloropyridine derivatives has shown high efficiency and diastereoselectivity, contributing to the generation of these compounds (Chandrasekhar et al., 2017).

Exploration of Acid-Base Equilibria

  • The acid-base properties of compounds like 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one, closely related to 3-amino-2-chloropyridine, have been investigated, revealing insights into their behavior in different solvent media (Kılıç & Birol, 2006).

Non-Linear Optical Properties

  • Single crystals of 3-amino-2-chloropyridine:benzilic acid adducts have been studied for their third-order harmonic generation, using techniques like X-ray diffraction and DFT calculations to analyzetheir optical and thermal properties, which could be significant in the development of new materials for optical applications (Madhankumar, Muthuraja, & Dhandapani, 2020).

Antimicrobial Activity of Pyridine Derivatives

  • The synthesis of new pyridine derivatives, using 3-amino-2-chloropyridine, has led to compounds with significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in the development of new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

The safety data sheet for “3-Amino-4-benzoyl-2-chloropyridine” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(3-amino-2-chloropyridin-4-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSCEEZYOQADQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441096
Record name 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342899-36-9
Record name 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-4-benzoyl-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-4-benzoyl-2-chloropyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-4-benzoyl-2-chloropyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Amino-4-benzoyl-2-chloropyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-4-benzoyl-2-chloropyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-4-benzoyl-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.